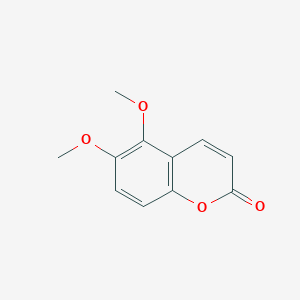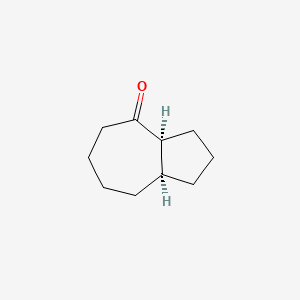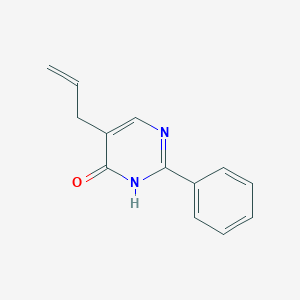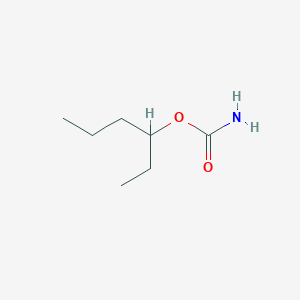
Hexan-3-yl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexan-3-yl carbamate is an organic compound with the molecular formula C7H15NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, medicine, and industrial applications, due to their versatile chemical properties.
Méthodes De Préparation
Hexan-3-yl carbamate can be synthesized through several methods:
Carbamoylation: This method involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base.
Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI).
Transcarbamoylation: This method involves the reaction of a primary or secondary alcohol with a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin.
Analyse Des Réactions Chimiques
Hexan-3-yl carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbamates can be reduced to form amines. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Carbamates can undergo nucleophilic substitution reactions.
Applications De Recherche Scientifique
Hexan-3-yl carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: Carbamates are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Carbamate derivatives are used in the design of drugs and prodrugs.
Industry: Carbamates are used as intermediates in the production of pesticides, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of hexan-3-yl carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding and modulate biological properties . In medicinal chemistry, carbamates are often designed to interact with specific enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Hexan-3-yl carbamate can be compared with other carbamates such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of a hexyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group. It is used in various industrial applications.
Phenyl carbamate: Contains a phenyl group and is used in the synthesis of more complex carbamate derivatives.
This compound is unique due to its hexyl group, which imparts different physical and chemical properties compared to simpler carbamates. This uniqueness can be leveraged in specific applications where the hexyl group provides advantages in terms of solubility, stability, or reactivity.
Propriétés
Numéro CAS |
6319-46-6 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
hexan-3-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
Clé InChI |
GUMWTWBEQCYCCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



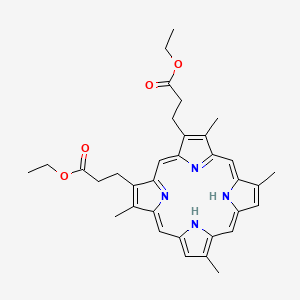

![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

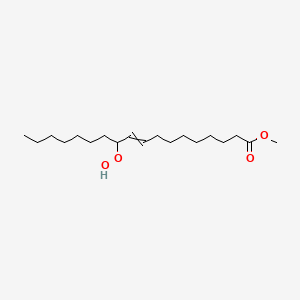
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
